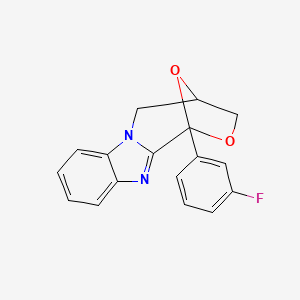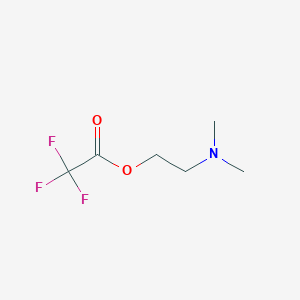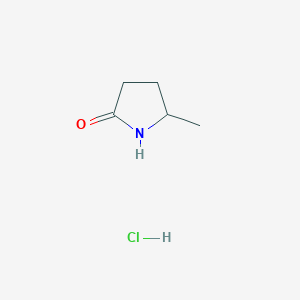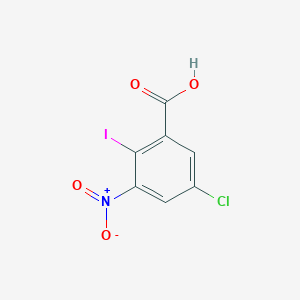
5-Chloro-2-iodo-3-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-iodo-3-nitrobenzoic acid: is an aromatic compound with the molecular formula C7H3ClINO4 It is a derivative of benzoic acid, characterized by the presence of chloro, iodo, and nitro substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-iodo-3-nitrobenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 5-chloro-2-iodobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chloro, iodo, and nitro) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Coupling Reactions: The iodo group can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Scientific Research Applications
Chemistry: 5-Chloro-2-iodo-3-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for constructing various aromatic compounds.
Biology and Medicine: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications. For example, amino derivatives of nitrobenzoic acids have been studied for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it valuable in the synthesis of complex organic materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-iodo-3-nitrobenzoic acid and its derivatives depends on the specific chemical reactions they undergo. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps. In coupling reactions, the iodo group participates in oxidative addition and reductive elimination steps facilitated by palladium catalysts.
Comparison with Similar Compounds
5-Chloro-2-nitrobenzoic acid: Lacks the iodo substituent.
2-Iodo-5-nitrobenzoic acid: Lacks the chloro substituent.
3-Nitrobenzoic acid: Lacks both chloro and iodo substituents.
Uniqueness: 5-Chloro-2-iodo-3-nitrobenzoic acid is unique due to the presence of all three substituents (chloro, iodo, and nitro) on the benzene ring
Properties
Molecular Formula |
C7H3ClINO4 |
|---|---|
Molecular Weight |
327.46 g/mol |
IUPAC Name |
5-chloro-2-iodo-3-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClINO4/c8-3-1-4(7(11)12)6(9)5(2-3)10(13)14/h1-2H,(H,11,12) |
InChI Key |
DZVUOZGLBVWQRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)I)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


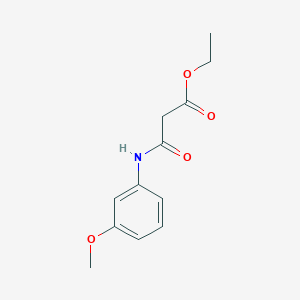
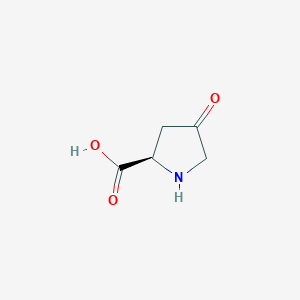
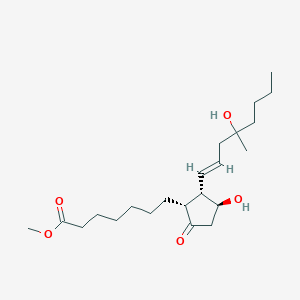
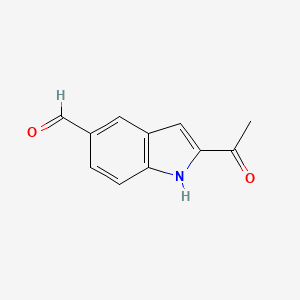
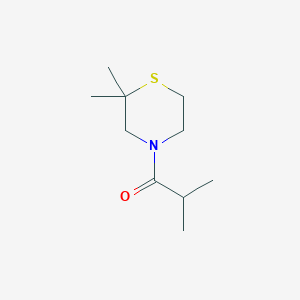
![(3aS,4S,6R,11aR,Z)-10-(Hydroxymethyl)-6-methyl-3-methylene-2,7-dioxo-2,3,3a,4,5,6,7,11a-octahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate](/img/structure/B15201925.png)
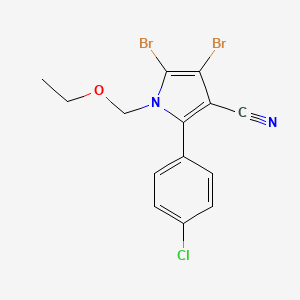
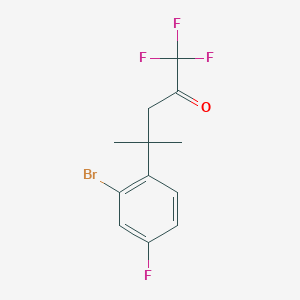

![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)
![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
